disodium;terephthalate
Description
Disodium terephthalate (Na₂C₈H₄O₄) is the sodium salt of terephthalic acid, characterized by two carboxylate groups positioned para to each other on a benzene ring (Figure 3, ). It is widely utilized in organic sodium-ion battery anodes due to its redox-active carboxylate groups and high theoretical capacity (~255 mAh g⁻¹) . Additionally, it serves as a precursor in polyethylene terephthalate (PET) recycling processes, where its solubility in water-ethylene glycol mixtures is critical for downstream process design .
Properties
Molecular Formula |
C8H4Na2O4 |
|---|---|
Molecular Weight |
210.09 g/mol |
IUPAC Name |
disodium;terephthalate |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
VIQSRHWJEKERKR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Batch Reactor Synthesis
The depolymerization of PET waste using alkaline agents remains the most widely adopted method for disodium terephthalate production. In a representative batch process, 10 g of PET flakes react with 10 g of sodium bicarbonate in 50 g of ethylene glycol at 180°C for 4–6 hours, achieving a 99% depolymerization rate. The reaction proceeds via nucleophilic attack by hydroxide ions on the ester linkages of PET, yielding disodium terephthalate and ethylene glycol as primary products. Critical parameters include:
- Temperature : Optimal depolymerization occurs at 180–200°C, with lower temperatures (<150°C) resulting in incomplete conversion due to reduced reaction kinetics.
- Alkali-to-PET ratio : A 1:1 mass ratio of sodium bicarbonate to PET ensures stoichiometric deprotonation of terephthalic acid intermediates.
- Solvent selection : Ethylene glycol acts as both solvent and reactant, with viscosity reductions above 160°C enhancing mass transfer rates.
Post-reaction processing involves vacuum filtration to remove undegraded PET, followed by acidification with HCl to precipitate terephthalic acid. Recrystallization from hot water yields disodium terephthalate with 98.5% purity.
Continuous Flow Processes
Recent advances in chemical recycling have enabled continuous disodium terephthalate production via twin-screw extrusion (TSE). In a groundbreaking study, PET/NaOH/water mixtures (1:0.44:1.43 mass ratio) were processed at 160°C with residence times of 36–58 seconds, achieving 97.3–98.3% depolymerization. The TSE system applies intense shear forces that:
- Increase PET surface area by 300% through mechanical fragmentation
- Enhance alkali diffusion into polymer matrices
- Reduce thermal degradation of ethylene glycol byproducts
Table 1: Performance Metrics of Continuous vs. Batch Alkaline Depolymerization
The continuous method reduces energy input by 40% while increasing throughput 40-fold, making it economically viable for industrial-scale PET recycling.
Hydrolysis of Terephthalonitrile
Chemical Hydrolysis with Sodium Hydroxide
Patented methods describe the preparation of disodium terephthalate via terephthalonitrile hydrolysis. In a controlled reaction, 128 g (1.0 mol) of terephthalonitrile is added to boiling aqueous NaOH (2.05 mol in 500 mL H₂O), yielding 185 g (0.88 mol) of disodium terephthalate with <100 ppm nitrogen impurities. The two-stage mechanism involves:
Nitrile hydrolysis :
$$ \text{NC-C₆H₄-CN + 4NaOH → NaOOC-C₆H₄-COONa + 2NH₃↑} $$
Ammonia evolution completes within 30 seconds under reflux conditions.Salt formation :
Excess NaOH ensures complete deprotonation of terephthalic acid intermediates, with reaction completion confirmed by pH stabilization above 12.5.
Electrolytic Conversion to Terephthalic Acid
The disodium terephthalate produced via hydrolysis can be electrolytically converted to terephthalic acid (TPA) for purification. Using a divided cell with nickel electrodes, solutions containing 32–126 g/L Na₂TPA achieve 95% current efficiency at 500 ASF (5.4 A/dm²). Critical operational parameters include:
- Anode composition : Nickel alloys resist oxidation at applied voltages up to 6.2 V
- Electrolyte recycling : Catholyte (NaOH/Na₂TPA) is continuously returned to hydrolysis reactors
- Slurry processing : TPA precipitates as fine crystals (D50 = 15 µm) suitable for direct PET synthesis
Comparative Analysis of Preparation Methods
Reaction Efficiency and Yield
Table 2: Yield Comparison Across Synthesis Routes
| Method | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| PET Batch | Waste bottles | 99 | 98.5 |
| PET Continuous | Composite films | 97.3 | 97.0 |
| Terephthalonitrile | Lab-grade CN | 88 | 99.9 |
The terephthalonitrile route provides superior purity for electrochemical applications but requires costly nitrile precursors. PET-based methods offer lower costs ($0.12/kg vs. $2.15/kg) but need extensive purification for battery-grade material.
Industrial Scalability Considerations
Continuous extrusion processes address three key scalability challenges:
- Material handling : Twin-screw systems process PET composites without pre-sorting
- Reaction control : Real-time torque monitoring adjusts screw speed to maintain 97% conversion
- Byproduct management : Ethylene glycol is distilled directly from reactor outlets at 85% recovery
Purification and Characterization Techniques
Crystallization Methods
Crude disodium terephthalate is purified via fractional crystallization from saturated NaOH solutions. Slow cooling (0.5°C/min) yields monoclinic crystals with <0.1% ethylene glycol residues. Large-scale operations employ continuous oscillatory baffled crystallizers that:
Analytical Quality Control
Advanced characterization ensures compliance with industrial standards:
- UV-Vis spectroscopy : Absorbance at 340 nm <0.2 indicates low organic impurities
- ICP-OES : Sodium content 30.7±0.2% confirms stoichiometric purity
- XRD : Characteristic peaks at 2θ = 16.4°, 25.7°, 31.2° validate crystal structure
Environmental and Economic Considerations
Waste Plastic Upcycling
PET recycling reduces greenhouse gas emissions by 1.2 kg CO₂-equivalent per kilogram of disodium terephthalate produced. A life-cycle analysis of continuous TSE processes shows:
Energy Consumption Profiles
Table 3: Energy Input Comparison (per kg Product)
| Process Step | Batch (MJ) | Continuous (MJ) |
|---|---|---|
| Depolymerization | 38 | 22 |
| Purification | 10 | 8 |
| Crystallization | 15 | 12 |
| Total | 63 | 42 |
The 33% energy savings in continuous processes primarily stem from reduced thermal inputs and integrated heat recovery systems.
Chemical Reactions Analysis
Depolymerization of PET
Disodium terephthalate forms via alkaline depolymerization of polyethylene terephthalate (PET):
Reaction :
PET + 2NaHCO₃ → Na₂C₈H₄O₄ + ethylene glycol + CO₂↑
Conditions : 180°C in ethylene glycol solvent (10 g PET : 10 g NaHCO₃ : 50 g EG) achieves 99% depolymerization efficiency .
Key parameters :
| Parameter | Value | Impact on Reaction Efficiency |
|---|---|---|
| Temperature | 180°C | Rate doubles per 10°C increase |
| NaHCO₃:PET ratio | 1:1 w/w | Excess base prevents side reactions |
| Reaction time | 4-6 hrs | Prolonged heating degrades EG |
Ion Exchange Reactions
The sodium ions undergo substitution with other cations in aqueous media:
General reaction :
Na₂C₈H₄O₄ + M²⁺ → MC₈H₄O₄↓ + 2Na⁺ (M = Li⁺, K⁺, Ca²⁺)
Experimental evidence :
-
Lithium substitution forms Li₂C₈H₄O₄ with 89% yield in 0.5M LiCl at 25°C
-
Potassium analogues precipitate at pH > 10 due to lower solubility
Oxidation:
Na₂C₈H₄O₄ + [O] → H₂C₈H₄O₄ (terephthalic acid) + Na₂O
Oxidizing agents :
Reduction:
Na₂C₈H₄O₄ + 4H₂ → C₈H₁₂O₄ (1,4-cyclohexanedimethanol) + 2NaOH
Catalytic conditions :
Solubility-Dependent Reactivity
Aqueous solubility critically influences reaction kinetics:
Table 1: Solubility in multicomponent systems (25°C)
| Solvent Composition | Na₂C₈H₄O₄ Solubility (wt%) | Freezing Point (°C) |
|---|---|---|
| H₂O | 13.0 ± 0.2 | -0.3 |
| 20 mol% EG + H₂O | 6.8 ± 0.3 | -9.1 |
| 5 wt% NaOH + H₂O | 4.2 ± 0.1 | -4.7 |
| 40 mol% EG + 5 wt% NaOH | 1.9 ± 0.2 | -15.4 |
Data demonstrates ethylene glycol (EG) and NaOH exert synergistic salting-out effects, reducing solubility by 85% in mixed solvents .
Acid-Base Equilibria
Protonation states govern speciation in aqueous media:
pH-dependent species :
-
pH > 8: Na₂C₈H₄O₄ (dominant)
-
4 < pH < 8: NaHC₈H₄O₄
-
pH < 4: H₂C₈H₄O₄ precipitates
Titration data :
0.1M solution requires 2.05 eq HCl to reach pH 3.2, confirming diprotic behavior . Buffer capacity peaks at pH 5.1 (pKa₂ region).
Industrial Reaction Engineering
Scientific Research Applications
Disodium terephthalate (Na2TP) is a chemical compound with various applications, particularly in industrial and scientific research. It is synthesized through the reaction of terephthalic acid with sodium hydroxide .
Scientific Research Applications
- Battery Anode Material: Disodium terephthalate is being explored as a potential anode material for sodium-ion batteries due to its excellent electrochemical performance .
- Improving Crystallization Properties of Recycled Polyethylene Terephthalate (rPET): Sodium benzoate salt nucleating agents, including disodium terephthalate, can improve the crystallization properties of rPET. This is achieved through chemical nucleation, where ionic groups act as nucleation sites, enhancing the crystallization temperature and reducing half-crystallization time .
- Chelation Therapy: Edetate disodium has shown promise in chelation therapy for cardiovascular disease, particularly in post-myocardial infarction patients. Studies indicate that it can improve cardiovascular outcomes, especially in diabetic patients, by addressing toxic metals like lead and cadmium .
- Synthesis: Disodium terephthalate is synthesized by mixing NaOH and terephthalic acid in stoichiometric proportions with a slight excess of terephthalic acid to ensure the solution is not super-saturated . The reaction occurs under aqueous conditions :
- Solubility Studies: The solubility of disodium terephthalate in aqueous solutions has been experimentally determined using temperature analysis, gravimetry, and titration. Its solubility is affected by the presence of ethylene glycol and sodium hydroxide, decreasing with increased ethylene glycol concentration and being "salted out" by sodium hydroxide .
Industrial Applications
- Raw Material for Polyesters: Terephthalic acid, from which disodium terephthalate is derived, is a valuable raw material in the production of various polyesters .
- Alkaline Hydrolysis: Disodium terephthalate is involved in the alkaline hydrolysis of polyethylene terephthalate (PET), where caustic soda is used to break down PET into terephthalic acid in an alkaline environment .
Mechanism of Action
The mechanism by which disodium terephthalate exerts its effects involves its ability to form complexes by binding to metal ions . This interaction can lead to alterations in the structure and function of proteins, enzymes, and other molecules, making it a valuable compound in various biochemical and industrial processes .
Comparison with Similar Compounds
Key Properties :
- Solubility : Exhibits low sensitivity to temperature changes (e.g., 0.15–0.18 mol kg⁻¹ in water at 25–70°C) but decreases with increasing ethylene glycol (MeG) or NaOH concentration .
- Freezing Point : Freezing points in aqueous solutions decrease linearly with MeG concentration (e.g., from −1.5°C to −18°C at 30 wt% MeG) .
- Electrochemical Behavior : Operates via a two-electron redox mechanism at ~0.3 V vs. Na/Na⁺, offering stable cycling (>90 cycles with minimal capacity fade) .
Comparison with Structurally Similar Compounds
Disodium Naphthalate (Na₂C₁₀H₆O₄)
- Structure : Naphthalene backbone with two carboxylate groups (Figure 1, ).
- Electrochemical Performance: Higher theoretical capacity (~280 mAh g⁻¹) due to the larger aromatic system. Na/Na⁺), increasing risk of sodium plating .
- Stability : Prone to structural degradation during cycling compared to disodium terephthalate .
Derivatives with Substituents
Functional groups on the benzene ring modulate electrochemical behavior:
- Na/Na⁺). Enhance capacity retention (300 mAh g⁻¹ after 50 cycles) .
- Na/Na⁺) and reduce capacity (200 mAh g⁻¹) due to destabilized carboxylate anions .
Diphenyl Terephthalate (C₂₀H₁₄O₄)
- Structure : Ester derivative with phenyl groups replacing sodium ions .
- Applications : Primarily used as a plasticizer or intermediate in polymer synthesis.
- Solubility : Insoluble in water but soluble in organic solvents (e.g., dichloromethane), limiting utility in aqueous battery systems .
Comparison with Functionally Similar Sodium Salts
Disodium Diphosphate (Na₂P₂O₇)
Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Disodium Salt (HPN-68L)
- Structure : Aliphatic dicarboxylate with a bicyclic backbone .
- Function : High-efficiency nucleating agent for polypropylene and PET crystallization.
- Performance : Superior nucleation efficiency in PET compared to disodium terephthalate due to stronger carboxylate-metal coordination .
Industrial and Environmental Relevance
- PET Recycling : Disodium terephthalate’s solubility in MeG-H₂O-NaOH mixtures enables efficient recovery of terephthalic acid, critical for closed-loop PET recycling .
- Battery Technology: Outperforms disodium naphthalate and unmodified carboxylates in cycle stability and rate capability, aligning with sustainable energy storage goals .
Q & A
Q. What experimental methods are recommended for determining the solubility of disodium terephthalate in aqueous-organic mixtures?
To measure solubility, employ gravimetry and titration under controlled atmospheric conditions. For water-ethylene glycol systems, prepare mixtures with varying solvent ratios (e.g., 0–70% ethylene glycol), equilibrate at target temperatures (5–25°C), and quantify dissolved disodium terephthalate via mass difference after filtration. Titration with HCl can validate sodium hydroxide impurity levels, which influence solubility accuracy .
Q. How does temperature affect the solubility of disodium terephthalate in mixed-solvent systems?
Experimental data indicate minimal temperature dependence. For example, in water-ethylene glycol mixtures, solubility changes <5% across a 30°C range. To confirm this, conduct isothermal experiments (e.g., 5–70°C) using jacketed reactors with precise thermostatic control, and analyze dissolved solute via UV-Vis spectroscopy or gravimetry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for disodium terephthalate across literature sources?
Discrepancies often arise from unaccounted impurities (e.g., sodium hydroxide) or solvent composition variations. Standardize experiments by:
Q. What thermodynamic models are suitable for predicting disodium terephthalate behavior in multicomponent systems?
Use the Extended UNIQUAC model to correlate solid-liquid equilibria (SLE) and vapor-liquid equilibria (VLE). For quaternary systems (e.g., disodium terephthalate–NaOH–ethylene glycol–water), incorporate ion-pairing effects and activity coefficients derived from experimental boiling point, density, and viscosity data. Validate models against experimental SLE/VLE phase diagrams .
Q. What methodologies enable the use of disodium terephthalate in sustainable material synthesis, such as metal-organic frameworks (MOFs)?
Disodium terephthalate from PET waste can serve as a ligand for Fe-, Zr-, or Al-MOFs. Synthesize MOFs via aqueous-phase assembly:
Hydrolyze PET to disodium terephthalate using NaOH/ethylene glycol.
Mix with metal salts (e.g., FeCl₃) under reflux.
Characterize porosity via BET and phosphate adsorption capacity via ICP-OES .
Q. How does disodium terephthalate’s electronic structure influence its application in energy storage?
Analyze HOMO/LUMO eigenvalues via density functional theory (DFT) to assess redox activity. Doping with electron-withdrawing groups (e.g., –NO₂) lowers LUMO levels, enhancing suitability as a battery anode. Validate through cyclic voltammetry and galvanostatic charge-discharge tests in Na-ion cells .
Q. What experimental designs quantify the impact of sodium chloride on disodium terephthalate solubility?
Prepare ternary mixtures (water–NaCl–disodium terephthalate) with NaCl concentrations (0–20 wt%). Measure solubility via isothermal saturation and compare with control systems lacking NaCl. Use ion chromatography to monitor Na⁺/Cl⁻ interference and correlate with Debye-Hückel theory .
Q. How can boiling point elevation in disodium terephthalate solutions inform process design for chemical recycling?
For quaternary systems (e.g., ethylene glycol–water–NaOH–disodium terephthalate), measure boiling points at atmospheric pressure using ebulliometry. Model boiling point elevation via Antoine equation parameters adjusted for ionic strength. Apply results to optimize distillation conditions in PET depolymerization workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
